5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
Overview
Description
cFMS-IN-2 is a FMS kinase inhibitor with an IC50 of 0.024 μM.
Mechanism of Action
Target of Action
The primary target of cFMS-IN-2 is the FMS kinase . FMS kinase, also known as the macrophage colony-stimulating factor receptor (c-Fms), is a type III receptor tyrosine kinase . c-Fms and its ligand CSF-1 play crucial roles in the proliferation, growth, and differentiation of tumor-associated macrophages .
Mode of Action
cFMS-IN-2 inhibits the FMS kinase by occupying its ATP binding site, thereby preventing the tyrosine residues of the FMS kinase from undergoing autophosphorylation . This inhibition of autophosphorylation prevents the activation of c-Fms .
Biochemical Pathways
The inhibition of c-Fms by cFMS-IN-2 affects several biochemical pathways. The inhibition of c-Fms signaling by cFMS-IN-2 can affect the growth and development of monocytes and/or macrophages .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of FMS kinase by cFMS-IN-2 leads to a decrease in the proliferation, growth, and differentiation of tumor-associated macrophages . This can potentially lead to a reduction in tumor growth and progression .
Action Environment
The action, efficacy, and stability of cFMS-IN-2 can be influenced by various environmental factors. For instance, the solubility of cFMS-IN-2 in DMSO suggests that the presence of DMSO in the environment could potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
This interaction plays a crucial role in various biochemical reactions .
Cellular Effects
It is known that the compound interacts with the Macrophage colony-stimulating factor 1 receptor, which plays a key role in the function of macrophages .
Molecular Mechanism
The molecular mechanism of action of 5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide involves its interaction with the Macrophage colony-stimulating factor 1 receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Properties
IUPAC Name |
5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-8-22(9-7-13)17-4-2-14(12-23)10-16(17)21-19(24)18-5-3-15(11-20)25-18/h2-5,10,13,23H,6-9,12H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCFFIJVKYGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)CO)NC(=O)C3=CC=C(O3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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